Hidróxido de sodio monohidratado

Descripción general

Descripción

Synthesis Analysis

Sodium hydroxide monohydrate can be synthesized through various methods, including the hydrothermal gasification of biomass in the presence of sodium hydroxide, which significantly promotes hydrogen gas production from glucose and other biomass samples. This process demonstrates the compound's role in enhancing chemical reactions, particularly in the generation of hydrogen gas, a clean and sustainable energy source (Onwudili & Williams, 2009).

Molecular Structure Analysis

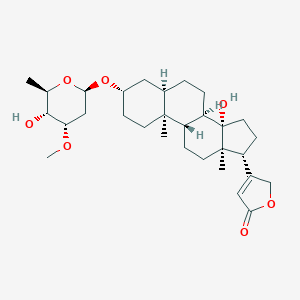

The structure of aqueous sodium hydroxide solutions has been extensively studied through x-ray diffraction and simulation studies, revealing detailed insights into the hydration spheres of sodium ions and the hydration structure of anions. These studies show the capabilities and limitations of various methods in describing the solution structure, contributing to a better understanding of sodium hydroxide monohydrate at the molecular level (Megyes et al., 2008).

Chemical Reactions and Properties

Sodium hydroxide monohydrate is involved in numerous chemical reactions, serving as a base or reactant that influences the course and outcome of these processes. For example, its role in the synthesis of diphenyl carbonate from phenol, carbon monoxide, and oxygen showcases its effectiveness in facilitating reactions that form valuable chemical products (Hallgren & Lucas, 1981).

Physical Properties Analysis

The physical properties of sodium hydroxide monohydrate, such as its melting point and phase transitions, have been the subject of scientific investigation. Studies have identified various transitions up to its melting point, providing crucial information about its behavior under different temperature conditions and its physical characteristics (Smothers et al., 2007).

Aplicaciones Científicas De Investigación

Neutralizador de ácidos

El hidróxido de sodio monohidratado se usa como neutralizador de ácidos . Es una base fuerte que puede neutralizar los ácidos, por lo que es útil en varias reacciones químicas .

Industria química

Se utiliza ampliamente en la industria química para impulsar reacciones químicas . Como base fuerte, puede facilitar muchos tipos de reacciones químicas, incluidas las que requieren un pH alto .

Refinación de petróleo

El this compound encuentra aplicación como agente neutralizante en la industria de refinación de petróleo . Puede neutralizar los componentes ácidos en el petróleo, mejorando la calidad y la seguridad del producto final .

Removedor de pintura

Se utiliza como removedor de pintura . El this compound puede descomponer y eliminar la pintura, por lo que es útil para proyectos de renovación y restauración .

Reactivo analítico

El this compound se usa como reactivo analítico en laboratorios para medir la concentración de ácidos mediante titulación . Esto lo convierte en una herramienta crucial en la química analítica

Mecanismo De Acción

Safety and Hazards

Sodium hydroxide is strongly irritating and corrosive. It can cause severe burns and permanent damage to any tissue that it comes in contact with . Sodium hydroxide can cause hydrolysis of proteins, and hence can cause burns in the eyes which may lead to permanent eye damage . Sodium hydroxide causes severe irritation to eyes, skin, mucous membrane; pneumonitis; eye and skin burns; and temporary loss of hair .

Direcciones Futuras

Sodium hydroxide is used in a variety of industries and its demand is expected to increase. It is used in households to pickle old paint and varnishes or as a chemical drain cleaner. Sodium hydroxide is used in detergent and soap production, as well as in the pulp and paper industry . In the food industry, this caustic soda is used to flush the bottles in bottling lines . In the chemical industry, many acids are neutralized using sodium hydroxide .

Propiedades

IUPAC Name |

sodium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJWASZNUJCEKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

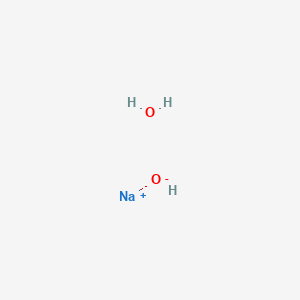

O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635808 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12200-64-5 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caustic soda monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes the crystal structure of sodium hydroxide monohydrate unique?

A: Sodium hydroxide monohydrate exhibits a layered structure reminiscent of hydrargillite (Al(OH)₃). This structure features strong, one-dimensional, infinite hydrogen bonds between hydroxide ions (OH⁻) and water molecules (H₂O) within specific oxygen layers. [] These layers are further connected by bridge-bonds involving OH⁻ ions and H₂O molecules, contributing to the compound's overall stability. []

Q2: How is sodium hydroxide monohydrate used in the extraction of alkali metals from natural resources?

A: A study on Turkish trona deposits highlighted the application of sodium hydroxide monohydrate in alkali extraction. [] A solution of 7.3% sodium hydroxide was employed to dissolve the crude trona. [] Subsequent evaporative crystallization at 100°C yielded sodium hydroxide monohydrate crystals, which were then calcined to produce dense soda ash. [] This process demonstrated a 70% yield, signifying the efficacy of sodium hydroxide monohydrate in extracting valuable alkali metals from natural resources. []

Q3: What are the different phases observed in sodium hydroxide, and how are they related to sodium hydroxide monohydrate?

A: Research on phase transitions in sodium hydroxide revealed distinct phases, including α-sodium hydroxide and β-sodium hydroxide. [] While these phases are anhydrous forms of sodium hydroxide, understanding their transitions and properties is crucial when considering the behavior of sodium hydroxide monohydrate at elevated temperatures. [] For instance, the study identified the melting point of sodium hydroxide monohydrate and the subsequent dehydration process as critical stages. [] This knowledge is essential for processes involving sodium hydroxide monohydrate at high temperatures, like the aforementioned alkali extraction.

Q4: How can I find detailed information on the stability and compatibility of sodium hydroxide monohydrate with various materials?

A: While the provided research articles don't delve into specific material compatibility data, they highlight the importance of understanding the compound's behavior under different conditions. [, ] Consult chemical compatibility databases and conduct rigorous experimental testing to determine the suitability of sodium hydroxide monohydrate for your specific application.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.